molecular formula C11H9FN4 B14900893 2-(((1h-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile

2-(((1h-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile

Cat. No.: B14900893
M. Wt: 216.21 g/mol
InChI Key: ZUNGZCLOBWBESM-UHFFFAOYSA-N
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Description

2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, fused with a benzonitrile moiety that includes a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-chloromethyl-1H-pyrazole with 6-fluorobenzonitrile in the presence of a base such as sodium carbonate in a solvent like acetonitrile . The reaction mixture is usually stirred under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as column chromatography, can be optimized for large-scale production to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to specific receptors, leading to a cascade of biochemical events . The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a benzonitrile moiety, which can impart specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9FN4

Molecular Weight

216.21 g/mol

IUPAC Name

2-fluoro-6-(1H-pyrazol-5-ylmethylamino)benzonitrile

InChI

InChI=1S/C11H9FN4/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-15-16-8/h1-5,14H,7H2,(H,15,16)

InChI Key

ZUNGZCLOBWBESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NCC2=CC=NN2

Origin of Product

United States

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